3-Aminocyclohexanecarboxylic acid
Overview
Description
3-Aminocyclohexanecarboxylic acid, with the chemical formula C7H13NO2, is a compound characterized by its amino and carboxylic acid functional groups . This white crystalline solid is known for its role as a building block in organic synthesis and is commonly used in the production of pharmaceuticals and agrochemicals . Its unique structure and properties make it a valuable component in the development of new therapeutic agents and chemical intermediates .
Scientific Research Applications
3-Aminocyclohexanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Safety and Hazards
3-Aminocyclohexanecarboxylic acid is classified under GHS05 and GHS07 hazard statements, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .
Mechanism of Action
Biochemical Pathways
The biochemical pathways influenced by 3-Aminocyclohexanecarboxylic acid are currently unknown . Aminocarboxylic acids can participate in a variety of biochemical processes, including protein synthesis and neurotransmission, but the specific pathways affected by this compound require further investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Aminocyclohexanecarboxylic acid can be synthesized through various methods. One common approach involves the catalytic hydrogenation of the appropriate aromatic or cyclohexene derivatives in the presence of catalysts such as Raney nickel . This method yields a mixture of cis- and trans-isomers, which can be separated by recrystallization .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the hydrogenation of the corresponding acids under controlled conditions. The use of high-pressure hydrogenation and specific catalysts ensures high yields and purity of the desired isomers .
Chemical Reactions Analysis
Types of Reactions: 3-Aminocyclohexanecarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of its amino and carboxylic acid functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., ammonia, amines).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Comparison with Similar Compounds
- 4-Aminocyclohexanecarboxylic acid
- Cyclohexylamine
- Cyclohexanecarboxylic acid
Comparison: Compared to similar compounds, 3-aminocyclohexanecarboxylic acid is unique due to its specific structural configuration and functional groups. This uniqueness allows it to participate in distinct chemical reactions and exhibit specific biological activities. For example, its ability to inhibit GABA transport is not commonly observed in other related compounds .
Properties
IUPAC Name |
3-aminocyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-6-3-1-2-5(4-6)7(9)10/h5-6H,1-4,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTUXQBZPWBFDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337826, DTXSID50901270 | |
Record name | 3-Aminocyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80337826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NoName_362 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50901270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25912-50-9, 34583-99-8 | |
Record name | 3-Aminocyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80337826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Aminocyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | rac-(1R,3R)-3-aminocyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 3-Aminocyclohexanecarboxylic acid acts as a potent inhibitor of GABA transporters, particularly those found on neurons. [] These transporters are responsible for removing GABA from the synaptic cleft, thus terminating its signaling. By blocking these transporters, ACHC effectively increases the concentration of GABA in the synapse, prolonging its inhibitory effects. [] While ACHC itself does not activate GABA receptors, its ability to modulate GABAergic transmission has implications for various neurological processes.
A: this compound is a cyclic amino acid containing a cyclohexane ring with an amine group and a carboxylic acid group attached. While spectroscopic data is not explicitly provided in the provided papers, its structure has been confirmed through methods like 1H NMR, 13C NMR, IR, and ESI-HR-MS. []
A: Research has focused on distinguishing the different stereoisomers of this compound. Notably, the (1S,3R) isomer demonstrated significant potency as an inhibitor of GABA uptake in rat brain slices, comparable to GABA itself. [] Conversely, the (1R,3S) isomer exhibited notably lower potency, highlighting the importance of stereochemistry in biological activity. []
A: Yes, researchers have successfully employed nitrilases to synthesize five and six-membered carbocyclic gamma-amino acids, including ACHC, in high enantiomeric purity. [] These enzymes demonstrate a notable preference for cis-isomers, achieving up to 99% enantiomeric excess (ee). [] This biocatalytic approach allows for the efficient production of specific stereoisomers, crucial for understanding their distinct biological properties and therapeutic potential.
A: Yes, this compound has been investigated for its self-assembling properties, particularly in the formation of peptide nanotubes. Research suggests that cyclic peptides incorporating this compound can self-assemble into nanotubular structures, potentially due to hydrogen bonding interactions between the peptide units. [, ] These self-assembled peptide nanotubes have shown potential for applications like drug delivery and material science. []
A: Studies have revealed that this compound is taken up primarily by neurons in the central nervous system. [, , ] This selective uptake suggests that it interacts specifically with neuronal GABA transporters, further supporting its use as a tool to study GABAergic neurotransmission.
A: Yes, research utilizing synaptosomes prepared from postmortem human brain tissue demonstrated the sodium-dependent, high-affinity uptake of both GABA and this compound. [, ] This indicates the presence of functional GABA transporters in the human brain and further validates the use of ACHC as a pharmacological tool in studying these transporters.
A: While this compound is a valuable tool, other compounds are also used to study GABA transport. Beta-alanine, for instance, has been identified as a selective inhibitor of a specific subtype of GABA transporter, referred to as GAT-B. [] This differentiation between ACHC-sensitive (GAT-A) and beta-alanine-sensitive (GAT-B) transporters highlights the diversity of GABA transporters and the need for diverse pharmacological tools to study them. []
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